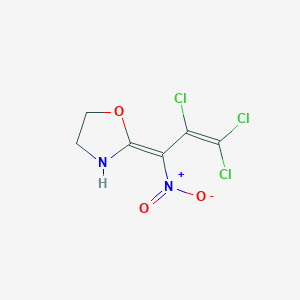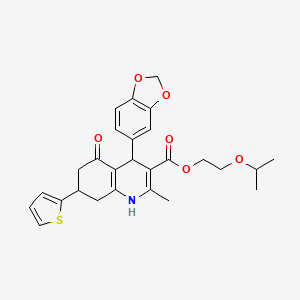![molecular formula C23H29N5O3S2 B11612427 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11612427.png)
3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-(3-イソプロピル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-9-メチル-2-[(3-モルホリン-4-イルプロピル)アミノ]-4H-ピリド[1,2-a]ピリミジン-4-オンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-[(Z)-(3-イソプロピル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-9-メチル-2-[(3-モルホリン-4-イルプロピル)アミノ]-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、それぞれ特定の試薬と条件を必要とする複数のステップを伴います。典型的な主要なステップには次のものがあります。
チアゾリジノン環の形成: これは、適切なチオアミドとα-ハロケトンを塩基性条件下で反応させることで実現できます。
ピリド[1,2-a]ピリミジノンコアの合成: これは、適切な前駆体を、多くの場合縮合反応によって環化させることを伴います。
最終的なカップリング: チアゾリジノンとピリド[1,2-a]ピリミジノンの中間体は、目的のZ-異性体の生成を促進する条件下でカップリングされます。
工業生産方法
この化合物の工業生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成経路を最適化することを含む可能性があります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。
化学反応の分析
反応の種類
3-[(Z)-(3-イソプロピル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-9-メチル-2-[(3-モルホリン-4-イルプロピル)アミノ]-4H-ピリド[1,2-a]ピリミジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオキソ基は、スルホキシドまたはスルホンに酸化することができます。
還元: カルボニル基はアルコールに還元することができます。
置換: モルホリン環は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チオキソ基の酸化によりスルホキシドまたはスルホンが生成される可能性がある一方で、カルボニル基の還元により対応するアルコールが生成される可能性があります。
科学研究への応用
医薬品化学: この化合物は、そのユニークな構造と官能基により、治療薬としての可能性を探求できます。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立つ可能性があります。
材料科学: そのユニークな特性により、特定の特性を持つ新しい材料の開発に役立つ可能性があります。
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it useful in the development of new materials with specific characteristics.
作用機序
3-[(Z)-(3-イソプロピル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-9-メチル-2-[(3-モルホリン-4-イルプロピル)アミノ]-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序は、まだ十分に解明されていません。その効果は、酵素や受容体などの特定の分子標的との相互作用によって媒介され、生物学的経路の調節につながると考えられています。
類似化合物との比較
類似化合物
チアゾリジノン: チアゾリジノン環構造を持つ化合物。
ピリド[1,2-a]ピリミジノン: ピリド[1,2-a]ピリミジノンコアを持つ化合物。
独自性
3-[(Z)-(3-イソプロピル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-9-メチル-2-[(3-モルホリン-4-イルプロピル)アミノ]-4H-ピリド[1,2-a]ピリミジン-4-オンの独自性は、これらの2つの構造モチーフの組み合わせにあります。これにより、ユニークな化学的および生物学的特性がもたらされる可能性があります。
特性
分子式 |
C23H29N5O3S2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-15(2)28-22(30)18(33-23(28)32)14-17-19(24-7-5-8-26-10-12-31-13-11-26)25-20-16(3)6-4-9-27(20)21(17)29/h4,6,9,14-15,24H,5,7-8,10-13H2,1-3H3/b18-14- |
InChIキー |
DXXMZOPYSLWQPG-JXAWBTAJSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-bromo-4,5-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11612344.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-[(4-chlorobenzyl)amino]benzohydrazide](/img/structure/B11612356.png)
![2,6-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11612363.png)
![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-[(5-nitro-2-furyl)methylene]hydrazino}propanamide](/img/structure/B11612368.png)
![1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11612370.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazino]propanamide](/img/structure/B11612379.png)
![Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11612392.png)


![ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11612411.png)
![(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one](/img/structure/B11612432.png)
![Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11612437.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612442.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11612451.png)
